molecular formula C12H11F7N2O4 B2977047 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) CAS No. 2260930-82-1

5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid)

Cat. No.: B2977047
CAS No.: 2260930-82-1
M. Wt: 380.219
InChI Key: HHBRIHVPTLTYPP-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 5-position. The compound exists as a bis(trifluoroacetic acid) (TFA) salt, which enhances its solubility and stability for pharmaceutical or synthetic applications. The fluorine substituent contributes to electronic effects, such as increased electronegativity and metabolic stability, making this compound a promising scaffold in drug discovery [[6],9].

Properties

IUPAC Name

5-(azetidin-3-yl)-2-fluoropyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;2*3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBRIHVPTLTYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260930-82-1
Record name 5-(azetidin-3-yl)-2-fluoropyridine; bis(trifluoroacetic acid)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the trifluoroacetic acid groups improve its solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Ring Size (Heterocycle) Molecular Formula* Molecular Weight (g/mol)*
5-(Azetidin-3-yl)-2-fluoropyridine, bis(TFA) Pyridine 2-F, 5-azetidin-3-yl 4-membered (azetidine) C₁₀H₁₀F₇N₃O₄ 381.20
5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid, bis(TFA) Pyridine 3-carboxylic acid, 5-pyrrolidin-2-yl 5-membered (pyrrolidine) C₁₃H₁₄F₆N₂O₆ 432.26
2-(Azetidin-3-yl)-5-bromopyrimidine, bis(TFA) Pyrimidine 5-Br, 2-azetidin-3-yl 4-membered (azetidine) C₈H₇BrF₆N₄O₄ 449.06
(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(TFA) Bicyclic Methyl group on bicyclic scaffold 5- and 3-membered fused C₈H₁₃F₆N₂O₄ 362.20

*Molecular formulas and weights are approximate, derived from structural analysis and related data in the evidence.

Key Observations:

Core Structure :

  • The pyridine core in the target compound contrasts with pyrimidine in the brominated analog and bicyclic systems in other TFA salts . Pyridine derivatives generally exhibit stronger basicity than pyrimidines due to fewer electronegative nitrogen atoms.

Substituent Effects: Fluorine vs. Bromine: The 2-fluoro group in the target compound reduces steric hindrance compared to 5-bromo in the pyrimidine analog, while enhancing electronic withdrawal effects. Bromine may facilitate further functionalization via cross-coupling reactions . Azetidine vs.

Physicochemical Properties :

  • The carboxylic acid group in the pyrrolidine-containing analog enhances hydrophilicity but may limit membrane permeability.
  • The bicyclic TFA salt exhibits unique conformational rigidity, which could optimize binding specificity in drug design.

Research Implications

The structural versatility of bis(TFA) salts makes them valuable intermediates in medicinal chemistry. The target compound’s combination of fluorine and azetidine offers advantages in metabolic stability and target affinity , while analogs with bromine or carboxylic acid groups provide alternative pathways for derivatization. Further studies should explore:

  • Pharmacokinetic profiles of azetidine-containing derivatives.
  • Application of Sonogashira or Suzuki-Miyaura couplings to diversify substituents .

Biological Activity

5-(Azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is a novel compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an azetidine ring, a fluorinated pyridine moiety, and bis(trifluoroacetic acid), which may enhance its solubility and reactivity.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that may interact with various biological targets.
  • Fluorinated Pyridine : The presence of fluorine enhances the compound's binding affinity and stability.
  • Bis(trifluoroacetic Acid) : This moiety improves solubility and facilitates various chemical transformations.

The biological activity of 5-(azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid) is primarily attributed to its interaction with specific molecular targets. The azetidine ring can modulate the activity of enzymes and receptors, while the fluorine atom contributes to enhanced binding properties. The trifluoroacetic acid groups further improve bioavailability.

Potential Therapeutic Applications

  • Anti-Fibrotic Activity : Recent studies suggest that this compound may serve as a novel anti-fibrotic drug candidate due to its ability to modulate fibrotic pathways in tissues.
  • Anticancer Properties : Similar compounds have shown potential anticancer activity, indicating that 5-(azetidin-3-yl)-2-fluoropyridine may also inhibit cancer cell proliferation.
  • Inhibitory Effects on Kinases : Compounds with similar structures have been reported to exhibit inhibitory effects on various kinases, which are critical in cancer signaling pathways.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(Azetidin-3-yl)-6-fluoropyridineAzetidine ring, fluorinated pyridinePotential anticancer activity
4-(Azetidin-3-yl)-3-fluoropyridineAzetidine ring, different fluorinationInhibitory effects on kinases
5-(Pyridin-2-yl)-1,3-thiazolePyridine ring fused with thiazoleAntimicrobial properties

Study on Anti-Fibrotic Activity

A study published in Molecules highlighted the anti-fibrotic potential of 5-(azetidin-3-yl)-2-fluoropyridine, bis(trifluoroacetic acid). The research demonstrated that this compound effectively reduced fibrosis markers in vitro, suggesting its utility in treating fibrotic diseases.

In Vivo Efficacy Studies

In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of similar compounds. For instance, a related compound demonstrated significant tumor reduction in mouse models without severe toxicity, indicating a favorable therapeutic window for further development .

Safety and Toxicology

While the compound shows promise for therapeutic applications, it is essential to consider its safety profile. Trifluoroacetic acid (TFA), a component of this compound, has been studied for toxicity. Research indicates that TFA can act as a weak peroxisome proliferator and may lead to liver hypertrophy at high doses . Therefore, ongoing assessments of the safety profile are crucial as development progresses.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroacetic acid)?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substitution of halogenated pyridine derivatives with azetidine under basic conditions (e.g., K₂CO₃) is a common approach . Critical parameters include:

  • Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Reaction time : Monitoring via HPLC to prevent over-substitution .
    Purification often requires ion-exchange chromatography to separate trifluoroacetic acid (TFA) salts, leveraging the compound’s acidity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for tracking TFA counterions and fluoropyridine signals, though TFA’s strong acidity may suppress protonation states .
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted azetidine intermediates) .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and fluoropyridine moiety .

Q. What are common impurities encountered during synthesis?

  • Unreacted starting materials : Residual 2-fluoropyridine derivatives detected via GC-MS.
  • Azetidine dimerization : Occurs under prolonged heating; mitigated by controlled reaction times .
  • TFA adducts : Ion-pairing artifacts in LC-MS require careful pH adjustment during analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data, such as unexpected peak splitting?

  • Probe TFA interference : TFA’s strong deshielding effect may mask proton environments. Use deuterated solvents with pH adjustment to distinguish protonation states .
  • Check tautomerism : The azetidine nitrogen’s basicity (pKa ~7.5) can lead to pH-dependent tautomeric forms. Perform pH titrations with ¹H NMR .
  • Complementary techniques : Validate with IR spectroscopy or high-resolution MS .

Q. What strategies optimize amination reactions involving the azetidine ring?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency with boronic acids .
  • Solvent optimization : Use DMSO for higher dielectric constant to stabilize transition states.
  • Design of Experiments (DoE) : Systematically vary temperature, base concentration, and stoichiometry to maximize yield .

Q. How does the azetidine ring influence biological activity in medicinal chemistry studies?

  • Pharmacophore modeling : The azetidine’s constrained geometry enhances binding to neurological targets (e.g., serotonin receptors). Compare analogs with pyrrolidine or piperidine rings .
  • Solubility modulation : The ring’s polarity improves aqueous solubility, critical for in vivo assays. Measure logP values via shake-flask methods .

Q. What are best practices for purifying this compound given its TFA groups?

  • Ion-exchange chromatography : Use weak anion-exchange resins (e.g., DEAE cellulose) to separate TFA salts without degrading the fluoropyridine core .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on melting point data from related pyridine derivatives (mp 123–124°C) .

Q. How to design stability studies under physiological conditions?

  • Stress testing : Expose the compound to pH 1–10 buffers at 37°C for 48 hours; monitor degradation via stability-indicating HPLC .
  • Light sensitivity assays : UV-Vis spectroscopy tracks photodegradation of the fluoropyridine moiety .

Methodological Notes

  • Data contradiction analysis : Cross-validate NMR and LC-MS results when tautomerism or counterion effects are suspected .
  • Scale-up challenges : Pilot reactions in flow reactors to improve heat dissipation and reduce byproducts .

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